6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine is a synthetic compound that belongs to a class of pyrazine derivatives. It features a unique combination of a chloro group, a trifluoromethyl-pyridine moiety, and a thioether linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
The compound is synthesized through multi-step chemical reactions involving various intermediates. Its production can be achieved both in laboratory settings and potentially on an industrial scale, utilizing advanced synthetic techniques.
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine can be classified as:
The synthesis of 6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability .
The molecular formula of 6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine is C10H6ClF3N4S. The compound's structure includes:
Property | Value |
---|---|
Molecular Weight | 306.70 g/mol |
IUPAC Name | 6-chloro-3-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrazin-2-amine |
InChI | InChI=1S/C10H6ClF3N4S/c11-6... |
InChI Key | DVFIQALVGHHDEK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)SC2=NC=C(N=C2N)Cl |
The compound may participate in various chemical reactions typical for pyrazine derivatives, including:
These reactions are facilitated by the presence of electron-withdrawing groups like trifluoromethyl and chloro, which influence the reactivity patterns of the compound .
The mechanism of action for 6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine primarily involves:
The physical properties of 6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine include:
Key chemical properties include:
Relevant data indicate that the presence of fluorinated groups enhances lipophilicity and biological activity .
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine is explored for various scientific applications:
This compound's unique structural features contribute to its potential efficacy in drug development and therapeutic applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7